molecular formula C6H6N4O2 B2406825 2-cyano-N'-(2-cyanoacetyl)acetohydrazide CAS No. 73673-39-9

2-cyano-N'-(2-cyanoacetyl)acetohydrazide

Cat. No. B2406825
CAS RN: 73673-39-9
M. Wt: 166.14
InChI Key: KBBHBYYQAYSQQA-UHFFFAOYSA-N
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Description

2-cyano-N’-(2-cyanoacetyl)acetohydrazide is a chemical compound with the molecular formula C6H6N4O2 . It has a molecular weight of 166.14 . This compound is used as an intermediate in synthesizing other compounds .


Molecular Structure Analysis

The molecular structure of 2-cyano-N’-(2-cyanoacetyl)acetohydrazide consists of a cyano group, an acetyl group, and a hydrazide group . The InChI code for this compound is 1S/C6H6N4O2/c7-3-1-5(11)9-10-6(12)2-4-8/h1-2H2,(H,9,11)(H,10,12) .

It has a molecular weight of 166.14 .

Scientific Research Applications

Synthesis of Novel Heterocycles

2-Cyano-N'-(2-cyanoacetyl)acetohydrazide serves as a key precursor in synthesizing various novel heterocyclic compounds. A study by Mahmoud et al. (2013) highlights its utility in the preparation of cyano-N-(2-oxo-1,2-dihydroindol-3-ylidene)acetohydrazide, which further reacts with different reagents to yield heterocyclic and spirooxoindole compounds (Mahmoud et al., 2013).

Antimicrobial Applications

Research also indicates the potential antimicrobial applications of derivatives of this compound. Mahmoud et al. (2017) utilized 2-cyano-N-[1-(naphtha-2-yl)ethylidene] acetohydrazide as a key intermediate for synthesizing various compounds with notable antimicrobial activity (Mahmoud et al., 2017).

Corrosion Inhibition

A 2021 study by Gaber demonstrated the application of 2-cyano-N-(4-morpholinobenzyldine) acetohydrazide as a corrosion inhibitor for galvanized steel and stainless steel in acidic environments. This compound showed significant inhibition efficiency, adhering to the Langmuir adsorption isotherm (Gaber, 2021).

Anti-proliferative Properties

Hekal et al. (2020) discussed the utilization of 2-cyanoacetohydrazide for synthesizing heterocyclic compounds with anti-proliferative activity. This research emphasized the potential of these compounds against human epithelial cell lines, showcasing their effectiveness without harming normal fibroblasts (Hekal et al., 2020).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The use of cyanoacetohydrazides, including 2-cyano-N’-(2-cyanoacetyl)acetohydrazide, in the synthesis of heterocyclic compounds is a topic of ongoing research . These compounds have potential applications in the development of new drugs .

properties

IUPAC Name

2-cyano-N'-(2-cyanoacetyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c7-3-1-5(11)9-10-6(12)2-4-8/h1-2H2,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBHBYYQAYSQQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(=O)NNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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